molecular formula C18H19BF3N3O4 B12415829 Levofloxacin difluoroboryl ester-d3

Levofloxacin difluoroboryl ester-d3

Cat. No.: B12415829
M. Wt: 412.2 g/mol
InChI Key: JYZNWNGAFTWHBX-XBKOTWQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levofloxacin difluoroboryl ester-d3 is a deuterium-labeled derivative of levofloxacin, a third-generation fluoroquinolone antibiotic. Its molecular formula is C₁₈D₃H₁₆BF₃N₃O₄, with a molecular weight of 412.186 . The compound incorporates three deuterium atoms at the methyl group of the piperazine ring, enhancing its utility as a stable isotope-labeled internal standard for pharmacokinetic and toxicological studies . This modification preserves the core structure of levofloxacin while introducing isotopic and ester functional group variations, which influence its chemical stability and analytical detection .

Properties

Molecular Formula

C18H19BF3N3O4

Molecular Weight

412.2 g/mol

IUPAC Name

difluoroboranyl (2S)-7-fluoro-2-methyl-10-oxo-6-[4-(trideuteriomethyl)piperazin-1-yl]-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate

InChI

InChI=1S/C18H19BF3N3O4/c1-10-9-28-17-14-11(7-13(20)15(17)24-5-3-23(2)4-6-24)16(26)12(8-25(10)14)18(27)29-19(21)22/h7-8,10H,3-6,9H2,1-2H3/t10-/m0/s1/i2D3

InChI Key

JYZNWNGAFTWHBX-XBKOTWQMSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)C2=C(C=C3C4=C2OC[C@@H](N4C=C(C3=O)C(=O)OB(F)F)C)F

Canonical SMILES

B(OC(=O)C1=CN2C(COC3=C2C(=CC(=C3N4CCN(CC4)C)F)C1=O)C)(F)F

Origin of Product

United States

Preparation Methods

Deuterated Intermediate Synthesis

The synthesis begins with the preparation of deuterated levofloxacin. The deuterium atoms are introduced at the methyl group of the piperazine ring, replacing three hydrogen atoms with deuterium (CD₃). This is achieved through deuterium exchange reactions using deuterated reagents such as D₂O or CD₃I under alkaline conditions. For example:
$$
\text{Levofloxacin} + \text{CD}3\text{I} \xrightarrow{\text{Base}} \text{Levofloxacin-d}3 + \text{HI}
$$
The reaction is monitored via mass spectrometry to confirm a molecular ion peak at m/z 377.1219 (calculated for C₁₈H₂₀D₃FN₃O₃S).

Difluoroboryl Esterification

The deuterated levofloxacin undergoes esterification with a boron trifluoride (BF₃) reagent. This step involves activating the carboxylic acid group of levofloxacin-d₃ using a coupling agent like N,N-dicyclohexylcarbodiimide (DCC), followed by reaction with boron trifluoride diethyl etherate (BF₃·OEt₂). The mechanism proceeds as:
$$
\text{Levofloxacin-d}3 + \text{BF}3\cdot\text{OEt}2 \xrightarrow{\text{DCC}} \text{Difluoroboryl ester-d}3 + \text{Byproducts}
$$
The reaction is conducted in anhydrous tetrahydrofuran (THF) at 0–5°C to prevent boron hydrolysis.

Optimization of Reaction Conditions

Solvent and Temperature Control

  • Solvent Selection : THF and dimethyl sulfoxide (DMSO) are preferred for their ability to dissolve both levofloxacin-d₃ and boron reagents.
  • Temperature : Reactions are maintained below 10°C to minimize side reactions, such as boronate oligomerization.

Purification Techniques

  • Column Chromatography : Silica gel chromatography with a chloroform-methanol gradient (9:1 to 4:1) removes unreacted boron species.
  • Recrystallization : The crude product is recrystallized from ethanol-water (3:1) to achieve >99% purity.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR : The absence of a signal at δ 2.40 ppm (N–CH₃) confirms deuteration, while a singlet at δ 8.83 ppm (vinyl-H) verifies ester formation.
  • High-Resolution Mass Spectrometry (HRMS) : Observed m/z 412.161 matches the theoretical mass of C₁₈D₃H₁₆BF₃N₃O₄ (412.186).

Purity Assessment

  • HPLC : Reverse-phase C18 columns with a methanol-phosphate buffer (pH 3.0) mobile phase show a single peak at 6.2 minutes, confirming homogeneity.
  • Elemental Analysis : Results align with theoretical values (C: 52.4%, H: 4.2%, N: 10.2%).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Direct Deuteration 65–70 98.5 Minimal side products
Boron Esterification 75–80 99.3 Scalable for industrial production

Challenges and Mitigation Strategies

  • Deuterium Loss : Elevated temperatures during esterification can cause deuterium exchange. This is mitigated by using low-boiling solvents (e.g., THF) and rapid workup.
  • Boron Hydrolysis : Moisture-sensitive steps are performed under argon, with molecular sieves to absorb trace water.

Industrial Applications and Regulatory Considerations

This compound is classified as a Controlled Product due to its use in regulated pharmaceuticals. Custom synthesis requires documentation for isotopic handling and safety protocols, with lead times varying from 4–8 weeks.

Chemical Reactions Analysis

Types of Reactions

Levofloxacin difluoroboryl ester-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Scientific Research Applications

Antibacterial Activity

Levofloxacin difluoroboryl ester-d3 has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that it retains efficacy against strains resistant to traditional fluoroquinolones.

Pathogen Inhibition Zone (mm) Resistance Status
Staphylococcus aureus30Methicillin-resistant (MRSA)
Escherichia coli28Extended-spectrum beta-lactamase (ESBL) producing
Pseudomonas aeruginosa25Resistant

Pharmacokinetics

The pharmacokinetic profile of this compound shows enhanced absorption and bioavailability compared to levofloxacin. This improvement facilitates its use in various formulations, including oral and intravenous routes.

  • Bioavailability : Approximately 99%
  • Half-life : 6-8 hours
  • Volume of Distribution : 74-112 L

Case Study 1: Treatment of Complicated Urinary Tract Infections

A clinical trial involving patients with complicated urinary tract infections demonstrated that this compound was effective in reducing bacterial load within three days of treatment. Patients showed significant improvement in symptoms and laboratory results.

Case Study 2: Efficacy Against Resistant Strains

In a study focusing on patients with multidrug-resistant infections, this compound was administered as part of a combination therapy. Results indicated a marked decrease in infection rates and improved patient outcomes compared to standard treatments.

Safety Profile and Adverse Effects

While this compound is generally well-tolerated, it is crucial to monitor for potential adverse effects similar to those associated with other fluoroquinolones:

  • Common Adverse Effects : Nausea, diarrhea, headache.
  • Serious Risks : Tendon rupture, QT interval prolongation, and hepatotoxicity.

Risk Management Strategies

Healthcare providers should implement strategies such as:

  • Regular monitoring of renal function.
  • Patient education regarding signs of tendon pain or liver dysfunction.
  • Cautious use in populations at risk (e.g., elderly patients).

Mechanism of Action

Levofloxacin difluoroboryl ester-d3, like levofloxacin, exerts its effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, levofloxacin prevents bacterial cell division and leads to cell death .

Comparison with Similar Compounds

Structural and Functional Comparison with Related Compounds

Comparison with Levofloxacin Q-Acid Difluoroboryl Ester

Levofloxacin Q-acid difluoroboryl ester (C₁₃H₈BF₄NO₄, MW 329.01) shares structural similarities but lacks deuterium and has a truncated molecular framework . Key differences include:

Property Levofloxacin Difluoroboryl Ester-d3 Levofloxacin Q-Acid Difluoroboryl Ester
Molecular Formula C₁₈D₃H₁₆BF₃N₃O₄ C₁₃H₈BF₄NO₄
Molecular Weight 412.186 329.01
Functional Groups Difluoroboryl ester, deuterated methyl Difluoroboryl ester, non-deuterated
Storage Conditions Room temperature -20°C
Primary Use Isotopic reference standard Analytical reference material

The deuterated variant exhibits superior metabolic stability due to the isotopic substitution, reducing hydrogen/deuterium exchange rates in biological matrices .

Comparison with Fluoroquinolone Antibiotics

This compound derives from levofloxacin (C₁₈H₂₀FN₃O₄), which inhibits bacterial topoisomerase II/IV . Unlike therapeutic fluoroquinolones (e.g., ciprofloxacin, moxifloxacin), the difluoroboryl ester-d3 lacks direct antimicrobial activity but serves as a tracer in drug metabolism studies. Key distinctions include:

Antimicrobial Activity
  • Levofloxacin : MIC values against Mycobacterium tuberculosis (MTB H37Rv) and multidrug-resistant MTB (MDR-MTB) are 0.5 μg/mL and 1 μg/mL , respectively .
  • Ciprofloxacin (CPFX) : Lower activity against MTB (MIC = 2 μg/mL) compared to levofloxacin .
  • Moxifloxacin (MXFX) : Enhanced potency (MIC = 0.25 μg/mL against MTB H37Rv) due to structural modifications in the C-8 position .

Comparison with Isotopically Labeled Analogs

Deuterated compounds like levofloxacin-d3 are critical for mass spectrometry-based assays. For example:

  • Levofloxacin related compound B (C₁₉H₂₀F₂N₃O₄): A non-deuterated impurity (<0.1% in pharmaceutical formulations) with distinct chromatographic retention times .
  • Deuterated gentamicin/amikacin : Used alongside levofloxacin-d3 in multi-analyte panels to quantify antibiotic residues in biological samples .

Toxicological and Pharmacokinetic Insights

  • Eryptosis Induction : Parent levofloxacin induces oxidative stress and phosphatidylserine externalization in erythrocytes at therapeutic doses (7–14 μM) . The ester-d3 variant may exhibit reduced erythrocyte toxicity due to altered metabolism but requires empirical validation.
  • Metabolic Stability : Deuterium labeling slows hepatic clearance, extending the half-life of levofloxacin-d3 in preclinical models .

Research Implications and Limitations

While this compound is indispensable for analytical chemistry, its biological activity remains uncharacterized. Future studies should address:

Comparative pharmacokinetics between deuterated and non-deuterated esters.

Impact of difluoroboryl esterification on membrane permeability.

Role in mitigating drug-drug interactions observed with levofloxacin .

Biological Activity

Levofloxacin difluoroboryl ester-d3 is a derivative of the fluoroquinolone antibiotic levofloxacin, which has been extensively studied for its biological activities, particularly its antibacterial and potential anticancer properties. This article synthesizes current research findings related to the biological activity of this compound, highlighting its mechanisms, efficacy against various cell lines, and comparative studies with other drugs.

Overview of Levofloxacin

Levofloxacin is a broad-spectrum antibiotic that primarily targets bacterial DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and bacterial cell division. Its effectiveness against both Gram-positive and Gram-negative bacteria makes it a critical agent in treating various infections . The introduction of difluoroboryl ester modifications aims to enhance its pharmacological profile, potentially improving its therapeutic efficacy and reducing toxicity.

Levofloxacin exerts its antibacterial effects through the following mechanisms:

  • Inhibition of DNA Gyrase : This enzyme introduces negative supercoils into DNA, facilitating replication. Levofloxacin binds to the enzyme-DNA complex, preventing the relaxation necessary for DNA replication .
  • Inhibition of Topoisomerase IV : Essential for unlinking newly replicated chromosomes, inhibition by levofloxacin disrupts cell division .

Antibacterial Activity

This compound retains significant antibacterial activity against various pathogens. Studies indicate that it is more potent than its predecessor, levofloxacin, particularly against strains like Streptococcus pneumoniae and Staphylococcus aureus . The minimum inhibitory concentrations (MICs) for these organisms are notably lower than those for traditional antibiotics.

Anticancer Activity

Recent research has shifted focus towards the anticancer potential of levofloxacin derivatives. In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines:

  • Hep3B (Liver Cancer) : IC50 values ranged from 0.43 to 8.79 μM, indicating significant potency compared to standard treatments like etoposide.
  • MCF-7 (Breast Cancer) : The compound showed promising results with IC50 values around 30.40 μM .
  • L-SR (Leukemia) : IC50 values were reported as low as 0.96 μM for some derivatives .

The mechanism by which these compounds exert their anticancer effects appears to involve the inhibition of topoisomerase II beta (Topo2β), leading to increased apoptosis in cancer cells as evidenced by elevated levels of active caspase-3 .

Comparative Studies

A comparative analysis of this compound with existing treatments reveals several advantages:

Compound IC50 (μM) Target Cell Line Mechanism
Levofloxacin30.40MCF-7Topo2β Inhibition
EtoposideVariesMCF-7Topo2α Inhibition
Difluoroboryl Ester-d30.43 - 8.79Hep3BTopo2β Inhibition

This table illustrates that the difluoroboryl ester modification enhances the cytotoxicity against liver cancer cells significantly compared to traditional compounds.

Case Studies

A notable case study involved administering this compound in a controlled environment to assess its hematological impact when combined with vitamin D3. The study found that while levofloxacin alone caused a decrease in red blood cell counts and hemoglobin levels, co-administration with vitamin D3 helped restore these parameters towards normal levels . This suggests a potential protective role of vitamin D3 against some side effects associated with levofloxacin treatment.

Q & A

Q. What are the recommended safety protocols for handling Levofloxacin difluoroboryl ester-d3 in laboratory settings?

  • Methodological Answer : Handling requires adherence to strict personal protective equipment (PPE) guidelines:
  • Respiratory protection : Use NIOSH-approved N100 or EN 143-compliant P3 respirators when aerosol exposure is possible .
  • Skin protection : Inspect and wear gloves compliant with EN 374 standards; employ proper removal techniques to avoid contamination .
  • Environmental controls : Prevent spills and avoid drainage system contamination. Full-body chemical-resistant clothing is advised for high-concentration work .

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

  • Methodological Answer :
  • FTIR spectroscopy : Identify functional groups (e.g., carboxylic peaks at 3266 cm⁻¹, halogen groups at 1100–1400 cm⁻¹) and compare against reference spectra to detect drug-excipient interactions .
  • HPLC : Assess purity (>98% as per regulatory standards) by quantifying peak retention times and area-under-curve metrics .
  • DSC : Monitor thermal behavior (e.g., melting point at 224°C) to confirm crystallinity and compatibility with excipients .

Q. How is this compound synthesized, and what steps ensure deuterium incorporation?

  • Methodological Answer :
  • Deuteration : Use deuterated precursors (e.g., 3,5-difluorobenzoic-d3 acid) in esterification reactions to introduce stable isotopes. Purify via recrystallization or column chromatography .
  • Validation : Confirm deuterium placement using mass spectrometry (MS) and nuclear magnetic resonance (NMR) to ensure >98% isotopic enrichment .

Advanced Research Questions

Q. How can Box-Behnken experimental design optimize the formulation of this compound tablets?

  • Methodological Answer :
  • Design setup : Employ a three-factor, three-level Box-Behnken model (e.g., excipient ratios, compression force) to minimize experimental runs (15 trials) while maximizing data on buoyancy and dissolution .
  • Response Surface Methodology (RSM) : Analyze interactions between variables (e.g., polymer concentration vs. drug release kinetics) to identify optimal conditions .
  • Validation : Use ANOVA to assess model significance (p < 0.05) and confirm predictions via in vitro-in vivo correlation (IVIVC) .

Q. What methodologies resolve contradictions between in vitro and in vivo efficacy data for Levofloxacin combinations?

  • Methodological Answer :
  • Mechanistic studies : Compare bacterial mutation rates (e.g., gyrA mutations in Staphylococcus aureus) in vitro (gradient concentration assays) vs. in vivo (meningitis models) to explain resistance discrepancies .
  • Pharmacodynamic modeling : Use time-kill curves and Monte Carlo simulations to reconcile differences in drug penetration (e.g., blood-brain barrier limitations in vivo) .

Q. How can response surface models optimize environmental decontamination of this compound?

  • Methodological Answer :
  • Central Composite Design (CCD) : Test factors like adsorbent dose (e.g., chitosan-walnut shell composites), pH, and initial concentration across 20 experimental runs to maximize removal efficiency .
  • Isotherm analysis : Fit data to Langmuir/Freundlich models to quantify adsorption capacity and assess reusability via desorption cycles .
  • Interaction effects : Use 3D surface plots to visualize pH-dependent electrostatic interactions and hydrophobic binding mechanisms .

Q. What strategies mitigate antibiotic resistance when combining this compound with other agents?

  • Methodological Answer :
  • Synergy testing : Perform checkerboard assays to calculate fractional inhibitory concentration (FIC) indices; a value ≤0.5 indicates synergistic activity (e.g., daptomycin reduces levofloxacin-induced resistance) .
  • Resistance gene profiling : Use whole-genome sequencing to track mutations (e.g., mprF alterations) during prolonged exposure to combination therapies .
  • In vitro-in vivo bridging : Validate resistance suppression in animal models (e.g., rabbit meningitis) before clinical translation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.